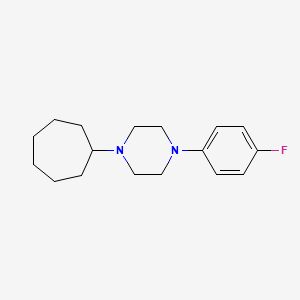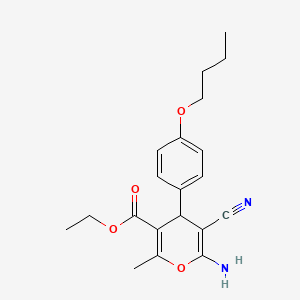![molecular formula C19H19N3O2 B5194681 N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-3-furamide](/img/structure/B5194681.png)
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-3-furamide, commonly known as BMF-3, is a small molecule inhibitor that has shown promising results in scientific research for its potential therapeutic applications. It is a member of the furamide family of compounds and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
BMF-3 is a potent inhibitor of HDACs, which are enzymes that regulate the acetylation of histone proteins and the expression of genes. HDACs have been implicated in the development and progression of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. BMF-3 inhibits the activity of HDACs by binding to their active site and preventing the deacetylation of histone proteins. This leads to the upregulation of genes that are involved in cell cycle arrest, apoptosis, and differentiation, which are important processes in the treatment of various diseases.
Biochemical and Physiological Effects:
BMF-3 has been shown to have a potent inhibitory effect on the activity of HDACs, which leads to the upregulation of genes that are involved in cell cycle arrest, apoptosis, and differentiation. This has been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. In addition, BMF-3 has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
BMF-3 has several advantages for lab experiments, including its potent inhibitory effect on HDACs, its ability to upregulate genes involved in cell cycle arrest, apoptosis, and differentiation, and its anti-inflammatory and antioxidant effects. However, BMF-3 also has some limitations, including its potential toxicity and the need for further studies to determine its efficacy and safety in humans.
Orientations Futures
There are several future directions for the study of BMF-3, including its potential therapeutic applications in various diseases, the development of more potent and selective HDAC inhibitors, and the investigation of the molecular mechanisms underlying its anti-inflammatory and antioxidant effects. In addition, further studies are needed to determine the efficacy and safety of BMF-3 in humans, including its pharmacokinetics and pharmacodynamics. Overall, BMF-3 has shown promising results in scientific research for its potential therapeutic applications, and further studies are needed to fully explore its potential.
Méthodes De Synthèse
BMF-3 can be synthesized using a multi-step process that involves the reaction of 3-furoic acid with thionyl chloride to form 3-furoyl chloride. The resulting compound is then reacted with 2-aminomethylpyridine and benzylmethylamine to form BMF-3. The final product is purified using column chromatography and characterized using NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
BMF-3 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. It has been shown to have a potent inhibitory effect on the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. HDACs have been implicated in the development and progression of various diseases, and their inhibition by BMF-3 has shown promising results in preclinical studies.
Propriétés
IUPAC Name |
N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-22(13-15-6-3-2-4-7-15)18-16(8-5-10-20-18)12-21-19(23)17-9-11-24-14-17/h2-11,14H,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFYOTXMYZCIJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CNC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B5194600.png)
![1-(methylsulfonyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5194604.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5194608.png)
![1-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5194611.png)
![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5194618.png)

![ethyl {[4-(1-adamantyl)-1,3-thiazol-2-yl]amino}(oxo)acetate](/img/structure/B5194635.png)
![2-[(3-cyclopropyl-1-phenylpropyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5194654.png)
![5-{[(3-chlorophenyl)amino]methylene}-1-[2-(1-cyclohexen-1-yl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5194664.png)
![1-acetyl-4-[(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]piperazine](/img/structure/B5194665.png)


![3-(butylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5194683.png)
![2-acetyl-3-(4-bromophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5194691.png)